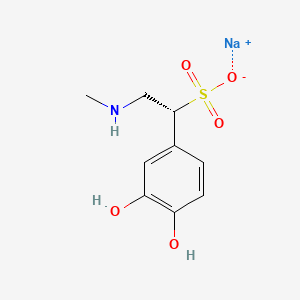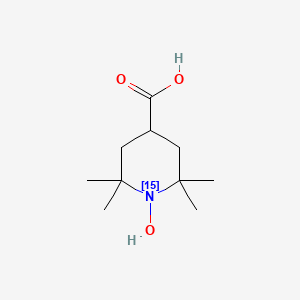![molecular formula C21H25Cl3N2O B13854974 3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride CAS No. 2741884-03-5](/img/structure/B13854974.png)
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride is a synthetic compound known for its potent pharmacological properties. It is commonly referred to as U-47700 and belongs to the class of synthetic opioids. This compound has been studied for its analgesic effects and has been associated with significant potency compared to traditional opioids like morphine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride involves several steps. The starting material is typically 3,4-dichlorobenzoyl chloride, which undergoes a reaction with (1S,2S)-2-(dimethylamino)cyclohexylamine to form the desired amide. The reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets the required standards .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a reference material in analytical chemistry for studying synthetic opioids.
Biology: Investigated for its effects on opioid receptors and its potential as a research tool in neurobiology.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new synthetic pathways and as a standard in quality control processes.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at the μ-opioid receptor, leading to analgesic effects. The binding of the compound to the receptor triggers a cascade of intracellular events, resulting in the inhibition of neurotransmitter release and modulation of pain signals .
Comparaison Avec Des Composés Similaires
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride is often compared to other synthetic opioids such as:
U-50488: A selective kappa-opioid receptor agonist with similar structural features.
U-69,593: Another kappa-opioid receptor agonist with a pyrrolidine substituent instead of a dimethylamine.
AH-7921: A structural isomer with similar analgesic properties.
The uniqueness of this compound lies in its high potency and selectivity for the μ-opioid receptor, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
2741884-03-5 |
|---|---|
Formule moléculaire |
C21H25Cl3N2O |
Poids moléculaire |
427.8 g/mol |
Nom IUPAC |
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride |
InChI |
InChI=1S/C21H24Cl2N2O.ClH/c1-24(2)19-10-6-7-11-20(19)25(16-8-4-3-5-9-16)21(26)15-12-13-17(22)18(23)14-15;/h3-5,8-9,12-14,19-20H,6-7,10-11H2,1-2H3;1H/t19-,20-;/m0./s1 |
Clé InChI |
FEJRKQJZGRLLBG-FKLPMGAJSA-N |
SMILES isomérique |
CN(C)[C@H]1CCCC[C@@H]1N(C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
SMILES canonique |
CN(C)C1CCCCC1N(C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


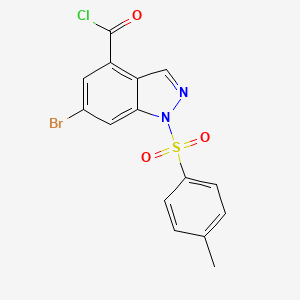
![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)

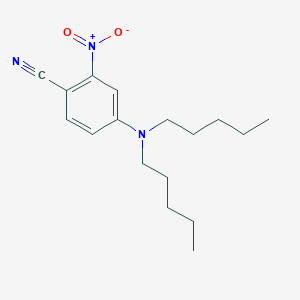
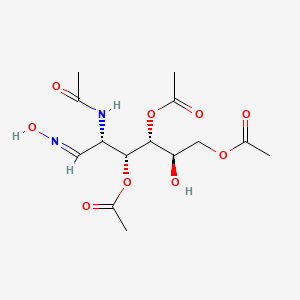
![7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13854915.png)
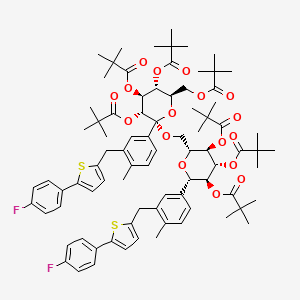
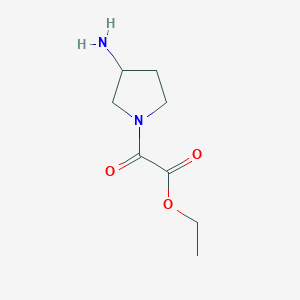

![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)

